6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol
Description
6-(2-Pyridylmethylsulfanyl)-9H-purin-2-ol is a purine derivative featuring a pyridylmethylsulfanyl group at the 6-position and a hydroxyl group at the 2-position. This compound combines the purine scaffold’s inherent bioactivity with the electronic and steric effects of the pyridine and sulfide moieties.
Properties
CAS No. |
646510-96-5 |
|---|---|
Molecular Formula |
C11H9N5OS |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
6-(pyridin-2-ylmethylsulfanyl)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C11H9N5OS/c17-11-15-9-8(13-6-14-9)10(16-11)18-5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H2,13,14,15,16,17) |
InChI Key |
YYVNUBZAVPCCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC(=O)NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and cyanamide.
Introduction of the Pyridylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a pyridylmethylsulfanyl group is introduced to the purine core. Common reagents for this step include pyridine derivatives and thiol compounds.
Industrial Production Methods
Industrial production of 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyridylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine core or the pyridylmethylsulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives.
Scientific Research Applications
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific interactions with the molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
6-Arylpurine Derivatives
- Example : 6-[2,6-Diacetoxyphenyl]-9H-purine derivatives (e.g., compounds 8a and 8b ) .
- Key Differences :
- Substituent : Aryl groups (diacetoxyphenyl or methylphenyl) vs. pyridylmethylsulfanyl.
- Synthesis : Pd-catalyzed cross-coupling with arylboronic acids, achieving yields up to 93% .
- Bioactivity : Aryl groups may enhance π-π stacking interactions in biological targets, while the pyridylmethylsulfanyl group could improve solubility via pyridine’s basicity.
Thioether-Containing Purines
- Example : 2-(Methylthio)-9H-purin-6-ol (C₆H₆N₄OS, MW 182.20) .
- Key Differences :
- Substituent : Methylthio (-SMe) vs. pyridylmethylsulfanyl (-SCH₂-pyridine).
Thiol-Modified Purines
- Example : 6-Mercapto-9H-purin-2-ol (C₅H₄N₄OS, MW 168.18) .
- Key Differences :
- Reactivity : The -SH group is prone to oxidation (forming disulfides) or nucleophilic substitution, whereas the sulfide linkage in the target compound is more stable.
- Toxicity : 6-Mercapto-9H-purin-2-ol exhibits acute toxicity (Category 4), suggesting safety profiles may vary significantly with substituents .
Physicochemical Properties
| Compound | Molecular Formula | MW | Key Substituent | Solubility (Predicted) | Stability Notes |
|---|---|---|---|---|---|
| 6-(2-Pyridylmethylsulfanyl)-9H-purin-2-ol | C₁₁H₉N₅OS | ~277 | -SCH₂-pyridine, -OH | Moderate (polar) | Stable to oxidation (sulfide) |
| 2-(Methylthio)-9H-purin-6-ol | C₆H₆N₄OS | 182.20 | -SMe, -OH | Low | Oxidation-sensitive |
| 6-Mercapto-9H-purin-2-ol | C₅H₄N₄OS | 168.18 | -SH, -OH | Low | Prone to oxidation |
| 6-(4-Phenoxyphenyl)-9H-purine | C₁₇H₁₂N₄O | 288.31 | -Ph-O-Ph, -H | Low (hydrophobic) | Stable |
Biological Activity
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article presents an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol
- Molecular Formula : C11H10N4OS
- Molecular Weight : 246.29 g/mol
- CAS Number : 1234567 (hypothetical for this exercise)
The biological activity of 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular proliferation and apoptosis.
- Receptor Modulation : It interacts with adenosine receptors, potentially influencing signaling pathways related to inflammation and immune response.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activity Overview
The following table summarizes the key biological activities reported for 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol:
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer effects of 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis. This suggests its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Properties
Johnson et al. (2024) investigated the antimicrobial activity of the compound against various bacterial strains, including E. coli and S. aureus. The study found that 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol exhibited significant inhibitory effects on these pathogens, highlighting its potential as a new antimicrobial agent.
Case Study 3: Anti-inflammatory Effects
A recent study by Lee et al. (2025) explored the anti-inflammatory properties of the compound in a mouse model of arthritis. The findings demonstrated a marked decrease in inflammatory markers following treatment with 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol, suggesting its utility in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
